Antibacterial agent 48
Description
Antibacterial Agent 48 (AA48) refers to the S-octyl disulfide derivative (compound 1j) identified in recent studies as a narrow-spectrum antibacterial agent optimized for Gram-positive pathogens . Structurally, AA48 is a disulfiram (DSF)-based disulfide with an 8-carbon alkylthio chain, which confers enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive cocci. Its mechanism involves disrupting bacterial membrane integrity and inducing oxidative stress, though exact targets remain under investigation. AA48 exhibits minimal inhibitory concentrations (MICs) of 2–4 μM (0.6–1.2 μg/mL) against MRSA, outperforming DSF (MIC: 8–64 μM) and rivaling vancomycin (VAN) in efficacy .
Properties
Molecular Formula |
C13H18N5NaO7S |
|---|---|
Molecular Weight |
411.37 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1 |
InChI Key |
XIXCIMATZCYLBG-UXQCFNEQSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
AS-48 is a 70-amino acid cyclic peptide (molecular mass: 7.14 kDa) with a head-to-tail circular linkage between Met1 and Trp70 . Its cationic (pI = 10.09) and amphipathic structure enables electrostatic interactions with negatively charged bacterial membranes . Key structural features include:
-
Hydrophobic residues (49% of total) facilitating membrane insertion .
-
Positively charged residues (e.g., Lys, Arg) critical for binding to phospholipid membranes .
Membrane Permeabilization
AS-48 induces pore formation in bacterial membranes through a multi-step process:
-
Electrostatic attraction to negatively charged phospholipids (e.g., phosphatidylglycerol) on target membranes .
-
Dimer dissociation : The water-soluble dimer (stabilized by residues like Gly13 and Leu40) dissociates upon membrane contact .
-
Hydrophobic insertion : Monomers insert into the lipid bilayer, forming transient pores via oligomerization .
-
Ion leakage : Pore formation leads to depolarization, ATP depletion, and cell death .
Mutational Analysis :
-
G13K/L40K mutant : Reduced membrane affinity (12-fold lower) and pore-forming activity due to stabilized dimeric state and disrupted hydrophobic interactions .
-
Cationic residues (e.g., Lys39, Arg44) : Essential for initial membrane binding; substitution reduces bactericidal efficacy .
Synergistic Reactions with Antibiotics
AS-48 enhances the efficacy of conventional antibiotics through membrane disruption, bypassing resistance mechanisms :
| Antibiotic | Synergistic Effect | MIC Reduction | Target Pathogens |
|---|---|---|---|
| Vancomycin | Disrupts cell wall synthesis + pore formation | Up to 100-fold | VRE, MRSA |
| Ethambutol | Potentiates AS-48 entry into mycobacteria | 16-fold | Mycobacterium tuberculosis |
| Lysozyme | Degrades peptidoglycan + membrane lysis | 4-fold | Staphylococcus aureus |
Mechanistic Insights :
-
Gram-negative bacteria : Requires outer membrane destabilizers (e.g., EDTA) for AS-48 to access the cytoplasmic membrane .
-
Biofilms : AS-48 disrupts matrix integrity and penetrates dormant cells, enhancing antibiotic penetration .
Stability Under Environmental Stress
AS-48 retains activity under extreme conditions due to its cyclic structure:
| Condition | Effect on AS-48 | Reference |
|---|---|---|
| pH 3–10 | No loss of activity | |
| 100°C (30 min) | Partial denaturation; activity restored upon cooling | |
| Proteases (pepsin, trypsin) | Resistant to degradation |
Reactivity with Eukaryotic Cells
AS-48 exhibits selective toxicity:
-
No hemolysis or cytotoxicity observed in mammalian cell lines at bactericidal concentrations .
-
Leishmanicidal activity : Targets mitochondrial membranes in Leishmania spp. via reactive oxygen species (ROS) production and membrane depolarization .
Mechanistic Differences Across Pathogens
| Pathogen Type | Mechanism of Action | Key Observations |
|---|---|---|
| Gram-positive bacteria | Pore formation → rapid cell death | MIC: 0.1–16 mg/L against MRSA, VRE |
| Mycobacterium spp. | Slow membrane depolarization + ROS stress | Requires 24–72 h for full lethality |
| Leishmania parasites | Mitochondrial dysfunction + membrane damage | IC₅₀: 1.7–3.12 nM for trypanosomes |
Chemical Modifications and Derivatives
Comparison with Similar Compounds
Research Findings and Contradictions
Narrow vs. Broad Spectrum : AA48’s Gram-positive specificity contrasts with gallium’s broad activity but limits resistance risk .
Mechanistic Diversity : AA48 likely targets membranes, while bacilysin and gallium disrupt cell wall synthesis and iron metabolism, respectively .
Natural vs. Synthetic: Natural agents (e.g., gemmacin) offer structural novelty but face scalability challenges compared to synthetic AA48 .
Table 3: Mechanism of Action Comparison
| Compound | Primary Mechanism | Secondary Effects |
|---|---|---|
| AA48 (1j) | Membrane disruption | Oxidative stress induction |
| Gallium(III) | Iron/heme metabolism interference | ROS production |
| Bacilysin | Cell wall synthesis inhibition | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
